3-Nitrobenzoyl isothiocyanate
Overview
Description
3-Nitrobenzoyl isothiocyanate is an organic compound with the molecular formula C8H4N2O3S and a molecular weight of 208.194 g/mol It is characterized by the presence of a nitro group (-NO2) attached to a benzoyl ring, which is further connected to an isothiocyanate group (-N=C=S)
Mechanism of Action
Target of Action
Isothiocyanates (ITCs), including 3-Nitrobenzoyl isothiocyanate, govern many intracellular targets . These targets include cytochrome P 450 (CYP) enzymes, proteins involved in antioxidant response, tumorigenesis, apoptosis, cell cycle, and metastasis .
Mode of Action
ITCs interact with their targets to induce a variety of changes. For instance, they can inhibit CYP enzymes, modulate cell cycle regulators, and induce apoptosis
Biochemical Pathways
ITCs affect several biochemical pathways. They can induce phase II enzymes via activation of NF-E2-related factor-2 (Nrf 2), inhibit nuclear factor kappa B (NF-ĸB), and inhibit macrophage migration inhibitory factor (MIF) . They also have the potential to inhibit microtubule polymerization and metastasis .
Pharmacokinetics
Itcs in general are metabolized by the mercapturic acid pathway, which includes conjugation of itcs with glutathione (gsh) followed by enzymatic degradation and n-acetylation . This process can impact the bioavailability of the compound.
Result of Action
Itcs in general have been shown to exhibit various biological characteristics, including antimicrobial, anti-inflammatory, and anticancer properties .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH and the presence of certain cofactors can affect the formation of ITCs . Additionally, the reaction environment can impact the synthesis of ITCs .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Nitrobenzoyl isothiocyanate can be synthesized through several methods. One common approach involves the reaction of 3-nitrobenzoic acid with potassium thiocyanate in the presence of a dehydrating agent . Another method includes the use of phenyl isothiocyanate and corresponding amines under mild conditions with dimethylbenzene as a solvent . These reactions are typically carried out under nitrogen protection to prevent oxidation and ensure high yields.
Industrial Production Methods: Industrial production of this compound often employs scalable methods that prioritize safety and cost-effectiveness. The use of less toxic reagents and solvents, as well as optimized reaction conditions, are key considerations in industrial settings .
Chemical Reactions Analysis
Types of Reactions: 3-Nitrobenzoyl isothiocyanate undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles, such as amines, to form thiourea derivatives.
Reduction Reactions: The nitro group can be reduced to an amino group under specific conditions.
Hydrolysis: The isothiocyanate group can be hydrolyzed to form corresponding amines and carbonyl compounds.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols, and thiols are common nucleophiles used in substitution reactions.
Reducing Agents: Hydrogen gas with a metal catalyst or chemical reducing agents like sodium borohydride.
Hydrolysis Conditions: Acidic or basic aqueous solutions.
Major Products:
Thiourea Derivatives: Formed from substitution reactions with amines.
Aminobenzoyl Compounds: Resulting from the reduction of the nitro group.
Amine and Carbonyl Compounds: Products of hydrolysis reactions.
Scientific Research Applications
3-Nitrobenzoyl isothiocyanate has diverse applications in scientific research:
Chemistry: Used as a reagent for the synthesis of various organic compounds and intermediates.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored for its role in drug development and as a probe for studying biological pathways.
Industry: Utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Phenyl Isothiocyanate: Similar in structure but lacks the nitro group, leading to different reactivity and applications.
Benzyl Isothiocyanate: Contains a benzyl group instead of a nitrobenzoyl group, affecting its chemical behavior and uses.
Sulforaphane: A naturally occurring isothiocyanate with significant anticancer properties.
Uniqueness: 3-Nitrobenzoyl isothiocyanate is unique due to the presence of both nitro and isothiocyanate groups, which confer distinct reactivity and potential applications in various fields. Its ability to undergo diverse chemical reactions and its potential biological activities make it a valuable compound for research and industrial purposes.
Properties
IUPAC Name |
3-nitrobenzoyl isothiocyanate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4N2O3S/c11-8(9-5-14)6-2-1-3-7(4-6)10(12)13/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPIGGCBDZBMLCI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)N=C=S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4N2O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80228902 | |
Record name | 3-Nitrobenzoyl isothiocyanate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80228902 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
78225-78-2 | |
Record name | 3-Nitrobenzoyl isothiocyanate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078225782 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Nitrobenzoyl isothiocyanate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80228902 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 78225-78-2 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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